7-Isopropylindoline-2,3-dione

Vue d'ensemble

Description

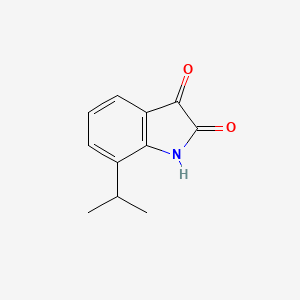

7-Isopropylindoline-2,3-dione is a heterocyclic compound with the molecular formula C11H11NO2. It belongs to the indole family, which is a significant class of compounds in organic chemistry due to their presence in many natural products and pharmaceuticals. This compound is characterized by an indoline core with an isopropyl group at the 7th position and a dione functionality at the 2nd and 3rd positions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Isopropylindoline-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst. For this compound, the starting materials would include a phenylhydrazine derivative with an isopropyl group and a suitable diketone.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process. The use of catalysts such as Lewis acids can further enhance the reaction rate and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Isopropylindoline-2,3-dione

Activité Biologique

7-Isopropylindoline-2,3-dione, a derivative of indoline-2,3-dione, has garnered attention due to its diverse biological activities. This compound is part of a broader class of indole derivatives that exhibit significant pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article reviews the current understanding of the biological activity of this compound, supported by recent research findings.

This compound has a molecular formula of and a molecular weight of approximately 177.20 g/mol. The structure features an isopropyl group that influences its biological reactivity and activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives:

- Synthesis and Testing : A study synthesized various derivatives of indoline-2,3-dione and evaluated their antimicrobial activity against Staphylococcus aureus, Enterococcus faecalis, and Candida albicans. Among these, compounds with structural similarities to this compound demonstrated significant antimicrobial effects with Minimum Inhibitory Concentration (MIC) values ranging from 375 to 3000 µg/mL .

- Molecular Docking Studies : Molecular docking simulations revealed strong binding affinities between these compounds and bacterial proteins, indicating potential mechanisms for their antimicrobial action. For instance, the binding energies for some derivatives were reported as high as -8.79 kcal/mol, suggesting effective interactions at the molecular level .

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| 4b | S. aureus | 375 |

| 4h | E. faecalis | 375 |

| 6h | C. albicans | 3000 |

Anticancer Activity

The anticancer potential of compounds related to this compound has also been investigated:

- In Vitro Studies : Compounds derived from indoline have shown promising results in inhibiting tumor cell growth. For example, a related compound exhibited mean GI50/TGI values of 15.72/50.68 μM against human tumor cells in National Cancer Institute (NCI) assays . This suggests that modifications to the indoline structure can enhance its efficacy against cancer cells.

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of indoline derivatives:

- Monoamine Oxidase Inhibition : Isatin derivatives are known to act as reversible inhibitors of monoamine oxidase (MAO), with reported IC50 values indicating potent inhibition . This property could be beneficial in developing treatments for neurological disorders.

Case Studies

- Antimicrobial Efficacy : A study focused on synthesizing spiro[benzo[h]quinoline-7,3′-indoline]diones showed that derivatives similar to this compound exhibited significant antibacterial activity against resistant strains of bacteria . The kinetic studies indicated that the effectiveness increased with higher doses over time.

- Anticancer Activity Assessment : Another investigation assessed a series of indole-acrylamide derivatives for their anticancer properties. The results indicated that structural modifications could lead to compounds with enhanced cytotoxicity against various cancer cell lines .

Propriétés

IUPAC Name |

7-propan-2-yl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6(2)7-4-3-5-8-9(7)12-11(14)10(8)13/h3-6H,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJSENVAAAAHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC2=C1NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483508 | |

| Record name | 7-Isopropylindoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57816-97-4 | |

| Record name | 7-Isopropylindoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.